molecular formula C13H14N6O4 B2923037 N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1904144-41-7

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2923037
M. Wt: 318.293
InChI Key: YTBJECUEHUXRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a morpholine group, which is an organic chemical compound having a six-membered ring with four carbon atoms and one oxygen atom and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5yl methacrylates have been synthesized by reacting 5-hydroxyuracil derivatives with methacrylic anhydride .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like X-ray diffraction analysis, NMR, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the enol form of the compound reacting with other reagents .

Scientific Research Applications

Overview of Pyrimidine Derivatives in Scientific Research

Pyrimidine derivatives, including compounds such as N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-morpholinopyrimidine-4-carboxamide, have been the subject of extensive scientific research due to their wide range of pharmacological effects. These compounds are known for their roles in various biological activities, which have led to their exploration in therapeutic applications, especially in the treatment of cancer and inflammatory diseases.

Synthesis and Characterization of Tetrahydropyrimidine Derivatives

Research on the synthesis and characterization of substituted 1,2,3,4 tetrahydropyrimidine derivatives has shown these compounds to exhibit potent in vitro anti-inflammatory activity. These studies, focusing on the development of new synthetic methods, have contributed to understanding the structure-activity relationships critical for the pharmacological effects of these compounds (Gondkar, Deshmukh, & Chaudhari, 2013).

Anticancer and Anti-inflammatory Applications

The exploration of pyrimidine derivatives in the context of anticancer and anti-inflammatory applications has been a significant area of research. Studies have summarized recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These compounds are attributed to inhibitory responses against the expression and activities of certain vital inflammatory mediators, showcasing their potential as potent anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Pharmacological Effects Beyond Anticancer and Anti-inflammatory

Pyrimidine derivatives are not limited to anticancer and anti-inflammatory effects but also show a range of pharmacological activities, including antioxidant, antibacterial, antiviral, and analgesic properties. This broad spectrum of activities is due to their structural versatility and ability to interact with various biological targets, making them valuable scaffolds for drug development (JeelanBasha & Goudgaon, 2021).

Safety And Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O4/c20-11(17-9-6-14-13(22)18-12(9)21)8-5-10(16-7-15-8)19-1-3-23-4-2-19/h5-7H,1-4H2,(H,17,20)(H2,14,18,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBJECUEHUXRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CNC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-morpholinopyrimidine-4-carboxamide

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